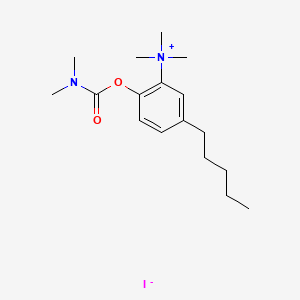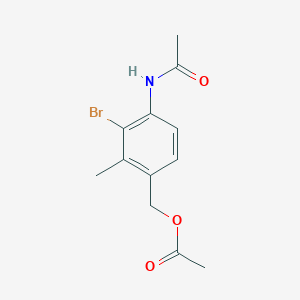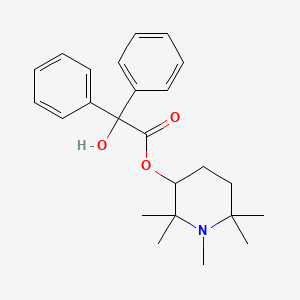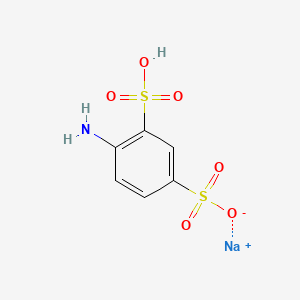
Nickelate(6-), (((1,2-ethanediylbis((nitrilo-kappaN)bis(methylene)))tetrakis(phosphonato-kappaO))(8-))-, pentasodium hydrogen, (OC-6-21)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickelate(6-), (((1,2-ethanediylbis((nitrilo-kappaN)bis(methylene)))tetrakis(phosphonato-kappaO))(8-))-, pentasodium hydrogen, (OC-6-21)- is a complex inorganic compound It is characterized by its nickelate core, which is coordinated by a tetrakis(phosphonato) ligand system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nickelate(6-), (((1,2-ethanediylbis((nitrilo-kappaN)bis(methylene)))tetrakis(phosphonato-kappaO))(8-))-, pentasodium hydrogen, (OC-6-21)- typically involves the reaction of nickel salts with a ligand system composed of 1,2-ethanediylbis((nitrilo-kappaN)bis(methylene)) and phosphonic acid derivatives. The reaction is carried out under controlled conditions, often in an aqueous medium, with careful pH adjustment to ensure the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as crystallization and filtration are employed to isolate and purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Nickelate(6-), (((1,2-ethanediylbis((nitrilo-kappaN)bis(methylene)))tetrakis(phosphonato-kappaO))(8-))-, pentasodium hydrogen, (OC-6-21)- can undergo various chemical reactions, including:
Oxidation: The nickelate core can be oxidized under specific conditions, leading to changes in its oxidation state.
Reduction: Reduction reactions can revert the oxidized nickelate back to its original state.
Substitution: Ligand substitution reactions can occur, where one or more ligands in the complex are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in aqueous or organic solvents, depending on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state nickel complexes, while substitution reactions can produce a variety of nickelate complexes with different ligand environments.
Wissenschaftliche Forschungsanwendungen
Nickelate(6-), (((1,2-ethanediylbis((nitrilo-kappaN)bis(methylene)))tetrakis(phosphonato-kappaO))(8-))-, pentasodium hydrogen, (OC-6-21)- has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials, such as coatings and catalysts for industrial processes.
Wirkmechanismus
The mechanism of action of Nickelate(6-), (((1,2-ethanediylbis((nitrilo-kappaN)bis(methylene)))tetrakis(phosphonato-kappaO))(8-))-, pentasodium hydrogen, (OC-6-21)- involves its interaction with molecular targets through coordination chemistry. The nickelate core can bind to various substrates, facilitating chemical transformations. The phosphonato ligands play a crucial role in stabilizing the complex and enhancing its reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Nickelate(6-), (((1,2-ethanediylbis((nitrilo-kappaN)bis(methylene)))tetrakis(phosphonato-kappaO))(8-))-, sodium hydrogen (1:5:1), (OC-6-21)-
- Pentasodium nickelous 1,2-ethanedi(nitrilodi(methylene phosphonate))
- Hydrogen pentasodium (((ethylenebis(nitrilobis(methylene)))tetrakis(phosphonato))(8-))nickelate(6-)
Uniqueness
Nickelate(6-), (((1,2-ethanediylbis((nitrilo-kappaN)bis(methylene)))tetrakis(phosphonato-kappaO))(8-))-, pentasodium hydrogen, (OC-6-21)- is unique due to its specific ligand environment and the stability of its nickelate core. This stability and reactivity make it particularly valuable in various applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
68958-88-3 |
|---|---|
Molekularformel |
C6H13N2Na5NiO12P4 |
Molekulargewicht |
602.71 g/mol |
IUPAC-Name |
pentasodium;hydron;nickel(2+);N,N,N',N'-tetrakis(phosphonatomethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C6H20N2O12P4.5Na.Ni/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;;;;;;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;/q;5*+1;+2/p-7 |
InChI-Schlüssel |
SRDKHKJDDLLODM-UHFFFAOYSA-G |
Kanonische SMILES |
[H+].C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Ni+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




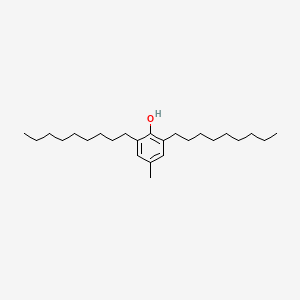

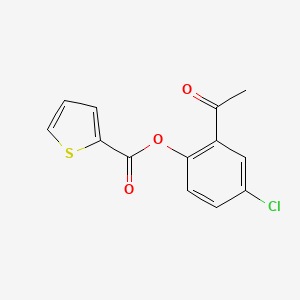

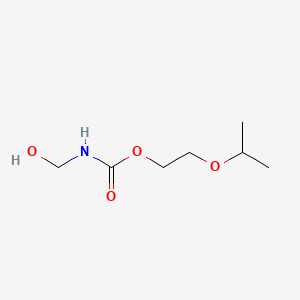
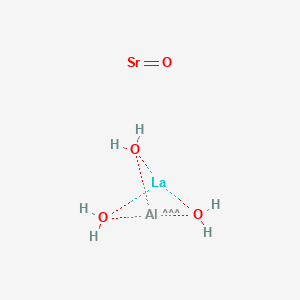
![3-Pyridinecarbonitrile, 5-[[2-chloro-4-(phenylazo)phenyl]azo]-2,6-bis[(3-methoxypropyl)amino]-4-methyl-](/img/structure/B13773099.png)
![N-[(E)-(2-chloro-1-ethylindol-3-yl)methylideneamino]-2,4-dinitroaniline](/img/structure/B13773104.png)
